2-Ethyl-4-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-7(2)4-5-9(8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRICKVNUJVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Field of Substituted Benzoic Acids
Substituted benzoic acids are a fundamental class of compounds in organic chemistry, where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by other functional groups. The nature and position of these substituents significantly influence the molecule's properties, including its acidity, solubility, and reactivity.
The carboxyl group is an electron-withdrawing group, which increases the acidity of benzoic acid compared to aliphatic carboxylic acids like acetic acid. libretexts.org This is due to the sp2-hybridized carbon of the benzene ring being more electronegative than an sp3-hybridized carbon. libretexts.org The substituents on the ring can either enhance or diminish this effect. Electron-withdrawing groups, such as nitro groups, tend to increase acidity by stabilizing the resulting carboxylate anion. libretexts.org Conversely, electron-donating groups, like the alkyl groups (ethyl and methyl) present in 2-ethyl-4-methylbenzoic acid, generally decrease the acidity of the benzoic acid. libretexts.orgmdpi.com
The position of these substituents is also crucial. In this compound, the ethyl group is in the ortho position, and the methyl group is in the para position. The presence of an ortho substituent can introduce steric effects that influence the planarity of the carboxylic acid group with the benzene ring. mdpi.com This can, in turn, affect the resonance stabilization and, consequently, the acidity and other chemical properties of the molecule. mdpi.com
Significance of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives are of great importance in various fields of chemical research. They serve as versatile precursors and intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. chemimpex.com For instance, certain substituted benzoic acids are key building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs).
The complexing ability of some benzoic acid derivatives, such as 2-fluorobenzoic acid, has been utilized in analytical chemistry for the quantitative determination of metal ions. mdpi.com Furthermore, the study of substituent effects on the properties of benzoic acids, such as their acidity and the nature of intermolecular interactions, provides fundamental insights into chemical principles that are broadly applicable in molecular design and materials science. mdpi.commdpi.comacs.org Research has also explored the role of benzoic acid derivatives in modulating biological pathways, highlighting their potential in the development of new therapeutic agents. mdpi.com
Overview of Research Trajectories for 2 Ethyl 4 Methylbenzoic Acid
Strategic Approaches to the Synthesis of Substituted Benzoic Acids
The synthesis of aromatic carboxylic acids is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The strategic approaches to creating these molecules have undergone significant evolution, moving from classical methods to highly sophisticated catalytic systems.
Evolution of Synthetic Routes for Aromatic Carboxylic Acids
The history of aromatic carboxylic acid synthesis dates back to the early days of organic chemistry. numberanalytics.com Initially, the primary method involved the strong oxidation of alkyl groups attached to an aromatic ring. numberanalytics.combritannica.com This foundational technique utilized potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) to convert an alkyl side chain into a carboxylic acid functional group. britannica.com
Other classical methods that expanded the synthetic toolkit include the hydrolysis of nitriles (aryl cyanides) or esters under acidic or basic conditions. numberanalytics.com Another significant advancement was the use of Grignard reagents. This method involves the reaction of an arylmagnesium halide with carbon dioxide (often as dry ice), followed by acidic workup to yield the carboxylic acid. britannica.com A key advantage of the Grignard route is that it lengthens the carbon skeleton by one carbon atom. britannica.com These early methods, while effective, often required harsh conditions and could have limitations regarding functional group tolerance. The progression of the field has been marked by the development of milder, more selective, and more efficient synthetic protocols.
| Method | General Reaction | Typical Reagents | Characteristics | Reference |
|---|---|---|---|---|
| Traditional: Side-Chain Oxidation | Ar-Alkyl → Ar-COOH | KMnO₄, H₂CrO₄, HNO₃ | Requires strong oxidizing agents, harsh conditions. | britannica.com |
| Traditional: Grignard Carboxylation | Ar-X → Ar-MgX → Ar-COOH | Mg, CO₂, H₃O⁺ | Adds one carbon atom; sensitive to other functional groups. | britannica.com |
| Traditional: Nitrile Hydrolysis | Ar-CN → Ar-COOH | H₃O⁺ or OH⁻, heat | Requires preparation of the nitrile precursor. | numberanalytics.com |
| Modern: Transition-Metal Catalyzed Carboxylation | Ar-X + CO₂ → Ar-COOH | Pd, Cu, or Ni catalysts | Milder conditions, greater functional group tolerance. | numberanalytics.com |
| Modern: Catalytic C-H Activation | Ar-H → Ar-COOH | Transition metal catalysts (e.g., Pd, Ir, Ru) | Direct functionalization of C-H bonds, high atom economy. | acs.orgacs.org |
| Modern: Photocatalytic/Electrochemical Methods | Ar-X or Ar-H + CO₂ → Ar-COOH | Photocatalysts, electricity | Uses light or electricity as a driving force, sustainable. | numberanalytics.com |
Modern Catalytic Methods in Benzoic Acid Synthesis
Recent decades have seen a revolution in the synthesis of benzoic acids, driven by the development of advanced catalytic methods that offer improved efficiency, selectivity, and sustainability. numberanalytics.com These modern techniques often operate under milder conditions and exhibit greater tolerance for a wide range of functional groups.
Transition metal-catalyzed carboxylation has become a powerful tool, using metals like palladium (Pd), copper (Cu), and nickel (Ni) to facilitate the direct incorporation of carbon dioxide (CO₂) into aromatic substrates. numberanalytics.com The general mechanism for these reactions involves an oxidative addition of the catalyst to an aryl halide or pseudohalide, followed by CO₂ insertion and subsequent reductive elimination to release the aromatic carboxylic acid product and regenerate the catalyst. numberanalytics.com
Another significant area of advancement is the direct C–H bond activation and functionalization. acs.org Catalytic systems based on iridium (Ir) and palladium (Pd) have been developed for the ortho-selective functionalization of benzoic acids themselves, using the carboxylate as a directing group. acs.orgacs.org Ruthenium (Ru) catalysts have been employed for meta-alkylation, further expanding the possibilities for regioselective synthesis. acs.org
Eco-friendly approaches are also gaining prominence. Selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water represents a green alternative to traditional oxidation methods. mdpi.com Furthermore, photocatalytic and electrochemical methods are emerging as promising strategies that use light or electricity to drive the carboxylation of aromatic compounds. numberanalytics.com Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields, offering a more energy-efficient route compared to conventional heating. ijprdjournal.com
| Catalyst Type | Metal/Core | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Palladium Catalyst | Pd | Cross-Coupling Carboxylation, C-H Arylation | High activity and selectivity. | numberanalytics.comacs.org |
| Copper Catalyst | Cu | Carboxylation | Low cost, mild reaction conditions. | numberanalytics.com |
| Iridium Complex | Ir | ortho-C-H Iodination | Operates under very mild, additive-free conditions. | acs.org |
| Ruthenium Catalyst | Ru | meta-C-H Alkylation | Enables functionalization at the meta position. | acs.org |
| Selenium Catalyst | (PhSe)₂ | Aldehyde Oxidation | Green chemistry approach using H₂O₂ in water. | mdpi.com |
Directed Synthesis of this compound
The synthesis of a specifically substituted molecule like this compound requires careful strategic planning, particularly concerning the regiochemical placement of the three different substituents on the aromatic ring. The directing effects of the groups introduced at each stage are paramount to achieving the desired isomer.
Exploration of Regioselective Acylation Strategies
Regioselective acylation is a critical step in many syntheses of substituted aromatic ketones, which are often precursors to carboxylic acids. The Friedel-Crafts acylation is the classic method for this transformation. rsc.org Achieving regioselectivity in polysubstituted systems, however, can be challenging. The choice of catalyst and reaction conditions can significantly influence the position of acylation. For instance, yttrium triflate in an ionic liquid has been shown to be an effective catalytic system for the regioselective acylation of indoles. mdpi.com
In the context of this compound, a hypothetical acylation strategy might start with a precursor like m-xylene. However, controlling the acylation to occur specifically at the 2-position relative to one methyl group and the 4-position relative to the other would be difficult and likely result in a mixture of isomers. A more controlled approach often involves using a substrate with strong directing groups already in place. The carboxylate group itself can act as an ortho-directing group in palladium-catalyzed C-H activation reactions, offering a modern route to ortho-functionalization. acs.org
Development of Multi-step Reaction Sequences for Complex Aromatic Systems
Synthesizing a complex molecule like this compound necessitates a multi-step approach where the sequence of reactions is meticulously planned. libretexts.org The order of events is critical because the substituent already on the ring dictates the position of the next incoming group. youtube.com
| Step | Starting Material | Reaction | Reagents | Intermediate/Product | Rationale |
|---|---|---|---|---|---|
| 1 | p-Methylacetophenone | Friedel-Crafts Alkylation | e.g., Ethyl chloride, AlCl₃ | 2-Ethyl-4-methylacetophenone | Introduction of the ethyl group. The acetyl group is a meta-director and the methyl group is an ortho, para-director. Ortho-substitution to the methyl group is expected. |
| 2 | 2-Ethyl-4-methylacetophenone | Haloform Reaction (Oxidation) | e.g., Br₂, NaOH | This compound | Conversion of the methyl ketone (acetyl group) into a carboxylic acid. |
This hypothetical route illustrates the strategic thinking required. First, an ethyl group is introduced onto a commercially available starting material. The existing acetyl and methyl groups direct the incoming electrophile. Subsequently, a functional group interconversion (oxidation of the ketone) yields the final carboxylic acid. Each step would require careful optimization to ensure high regioselectivity and yield. libretexts.org
Derivatization from Precursor Molecules
An alternative and often efficient strategy is to start from a precursor molecule that already contains a significant portion of the target structure. nih.gov This approach focuses on the modification or interconversion of existing functional groups.
For example, the synthesis of 2-propoxy-5-methylbenzoic acid was successfully achieved by starting with p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nist.gov The synthetic route involved protecting the carboxylic acid as an ethyl ester, alkylating the free hydroxyl group to a propoxy ether, and finally hydrolyzing the ester to reveal the carboxylic acid. nist.gov This strategy of protecting a reactive group while modifying another part of the molecule is a powerful tool in multi-step synthesis. savemyexams.com
Applying this logic to this compound, one could envision starting with a precursor like 4-methylsalicylic acid (2-hydroxy-4-methylbenzoic acid). A multi-step sequence could then be designed to convert the hydroxyl group into an ethyl group. This might involve conversion to a triflate, followed by a palladium-catalyzed cross-coupling reaction with an ethylating agent. Another potential precursor could be 2-bromo-4-methylbenzoic acid, where the bromine could be substituted with an ethyl group via a coupling reaction. Such derivatization strategies often provide more direct and higher-yielding pathways to complex target molecules compared to building the aromatic ring from scratch.
Green Chemistry Paradigms in Benzoic Acid Derivative Synthesis
The development of environmentally benign synthetic routes to valuable chemical compounds is a cornerstone of modern chemistry. This section explores green chemistry approaches for the synthesis of this compound and its analogues, focusing on solvent-free reactions, sustainable catalytic systems, and energy-efficient technologies.
Design of Solvent-Free and Atom-Economical Protocols
The principles of atom economy and the reduction of solvent use are central to green chemistry. Traditional synthetic methods often generate significant waste and rely on volatile organic solvents, which pose environmental and health risks. In contrast, solvent-free and atom-economical protocols aim to maximize the incorporation of all starting materials into the final product, minimizing waste and environmental impact.
One strategy for achieving atom economy in the synthesis of benzoic acid derivatives is through cascade reactions, where multiple bond-forming events occur in a single pot. This approach reduces the need for intermediate purification steps, saving time, resources, and reducing solvent usage. For instance, a base-promoted aerobic cascade reaction has been developed for the synthesis of 2-(2-aminobenzoyl)benzoic acids in an atom-economical manner, forming six new bonds in one procedure. While not directly applied to this compound, this methodology showcases the potential for designing highly efficient and waste-minimizing syntheses for related structures.
Solvent-free synthesis, often facilitated by techniques like ball milling or microwave irradiation, represents another significant advancement. Ball milling, a mechanochemical method, allows for reactions to occur in the solid state, completely eliminating the need for solvents. This has been successfully applied to the synthesis of benzimidazoles from benzoic acid and o-phenylenediamine. Similarly, microwave-assisted synthesis can often be performed under solvent-free conditions, leading to rapid and efficient reactions. For example, the synthesis of amides from carboxylic acids and amines has been achieved under solvent-free microwave conditions using a catalytic amount of ceric ammonium (B1175870) nitrate.
| Protocol | Key Features | Advantages | Relevant Examples |
|---|---|---|---|
| Cascade Reactions | Multiple bond formations in a single operation. | High atom economy, reduced waste, time and resource efficient. | Synthesis of 2-(2-aminobenzoyl)benzoic acids. |
| Solvent-Free Synthesis (Ball Milling) | Mechanochemical reaction in the solid state. | Eliminates solvent use, can lead to different reactivity compared to solution-phase. | Synthesis of benzimidazoles from benzoic acid. |
| Solvent-Free Synthesis (Microwave) | Rapid heating under solvent-free or minimal solvent conditions. | Reduced reaction times, energy efficiency, often higher yields. | Amide synthesis from carboxylic acids and amines. |
Catalytic Systems for Sustainable Chemical Production
Catalysis plays a pivotal role in sustainable chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. The development of novel catalytic systems is crucial for the green synthesis of this compound and its analogues.
The utilization of carbon dioxide (CO2), an abundant and renewable C1 feedstock, is a highly attractive strategy for the synthesis of carboxylic acids. Electrochemical methods offer a promising avenue for the activation of the thermodynamically stable CO2 molecule under mild conditions.
Electrochemical carboxylation involves the reduction of an organic substrate in the presence of CO2 to form a carboxylic acid. This technique has been successfully applied to the synthesis of various benzoic acid derivatives from aryl halides. A key challenge is to manage
Reaction Mechanisms Governing Functional Group Transformations
The synthesis of anthraquinone (B42736) derivatives from benzoic acid precursors is a significant industrial process. For a molecule like this compound, this transformation would first require acylation to introduce a benzoyl group at the position ortho to the carboxyl group, forming a 2-aroylbenzoic acid derivative such as 2-(4'-ethylbenzoyl)benzoic acid. researchgate.net The subsequent step is a key intramolecular cyclization via catalytic dehydration to form the anthraquinone core. researchgate.netnih.gov
This cyclization is an intramolecular Friedel-Crafts acylation reaction. The mechanism is typically facilitated by a strong acid catalyst, which can be a traditional liquid acid like concentrated sulfuric acid or a modern solid acid catalyst such as H-beta zeolite. researchgate.netnih.gov
The proposed mechanistic pathway is as follows:
Protonation and Acylium Ion Formation: The reaction is initiated by the protonation of the carboxylic acid group by the strong acid catalyst. acs.org This is followed by the loss of a water molecule to form a highly electrophilic acylium ion intermediate.
Intramolecular Electrophilic Aromatic Substitution: The acylium ion then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring (the benzoyl ring in the precursor). nih.gov The position of this attack is governed by the directing effects of the substituents on that ring.
Dehydration/Rearomatization: The resulting intermediate, a carbocation, is then deprotonated to restore the aromaticity of the ring, completing the cyclization. The final step involves dehydration, leading to the formation of the stable, fully conjugated tricyclic system of the anthraquinone derivative. acs.orgslideshare.net
The use of solid acid catalysts like H-beta zeolites is a "green" alternative to corrosive concentrated sulfuric acid, offering high conversion and selectivity for products like 2-ethylanthraquinone (B47962) (2-EAQ) from its corresponding 2-aroylbenzoic acid precursor. researchgate.net Studies show that the Brønsted acidic sites on the catalyst are crucial for the ring-closing reaction. acs.org
Pathways for Oxidative Transformations
The oxidative transformation of this compound can lead to the formation of various products, including the corresponding aldehyde or further oxidized carboxylic acids. The specific outcome of the oxidation is dependent on the reagents and reaction conditions employed. For instance, the oxidation of the ethyl group can occur, and in related substituted benzenes, cytochrome P450 enzymes have been shown to catalyze stereoselective hydroxylation at the ethyl group. uq.edu.au
Research on related benzoic acid derivatives has demonstrated that oxidative coupling reactions can occur. For example, Rh(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates has been utilized to synthesize 3-substituted isocoumarins. acs.org In these reactions, the carboxyl group directs the C-H activation at the ortho position, leading to the formation of a five-membered rhodacycle intermediate, which then reacts with the vinyl acetate. acs.org The nature of substituents on the benzoic acid ring, such as methyl groups at the 2, 3, or 4-positions, has been shown to not significantly affect the regioselectivity of these transformations, all leading to high yields of the corresponding isocoumarins. acs.org
Furthermore, biocatalytic oxidation presents another pathway. Cytochrome P450 enzymes, for instance, are capable of a variety of oxidative transformations, including hydroxylation and epoxidation. uq.edu.au While direct studies on this compound are limited, research on analogous compounds like 4-methylanisole (B47524) shows that oxidation can lead to products such as 4-methoxybenzyl alcohol. uq.edu.au This suggests that enzymatic systems could potentially oxidize the methyl or ethyl groups on the this compound ring.
The following table summarizes potential oxidative transformation products of this compound based on general oxidation principles and reactions of similar compounds.
| Oxidant/Catalyst | Potential Product(s) | Reaction Type |
| Mild Oxidizing Agent (e.g., PCC) | 2-Ethyl-4-methylbenzaldehyde | Oxidation of primary alcohol (if formed from reduction) |
| Strong Oxidizing Agent (e.g., KMnO4) | 4-Methyl-2-acetylbenzoic acid | Oxidation of ethyl group |
| Rh(III) catalyst and vinyl acetate | 3-Substituted isocoumarin (B1212949) derivative | Oxidative C-H activation/annulation |
| Cytochrome P450 enzyme | Hydroxylated derivatives (e.g., 2-(1-hydroxyethyl)-4-methylbenzoic acid) | Biocatalytic hydroxylation |
Exploration of Decarboxylation Mechanisms
The decarboxylation of benzoic acids, including substituted derivatives like this compound, can proceed through several mechanistic pathways, which are influenced by factors such as the reaction conditions and the presence of catalysts or substituents.
One proposed mechanism is an acid-promoted, ionic pathway. osti.gov In this mechanism, the initial step is the protonation of the aromatic ring, which is often the rate-determining step. osti.gov This is supported by the observation of a deuterium (B1214612) isotope effect in the thermolysis of p-toluic acid. osti.gov The presence of electron-donating substituents, such as alkyl groups, on the aromatic ring is predicted to accelerate the rate of acid-promoted decarboxylation. osti.gov
Another possible pathway is an anionic mechanism, which can be accelerated by the presence of bases. osti.gov In this case, the carboxylate salt is formed, and the decarboxylation proceeds through an anionic transition state. osti.gov The presence of a negative charge buildup on the carbon ipso to the carboxylate group in the transition state has been suggested, meaning that electron-withdrawing substituents can stabilize this charge and facilitate decarboxylation. rsc.org
Transition metals can also mediate decarboxylative couplings. For example, palladium-catalyzed decarboxylation of benzoic acids has been reported. rsc.orgnih.gov These reactions often require specific ligands and conditions. The mechanism can involve the formation of an aryl-palladium intermediate, which can then undergo further reactions. nih.gov
Recent research has also explored radical decarboxylation pathways. nih.gov For instance, photoinduced copper ligand-to-metal charge transfer (LMCT) can enable the formation of an aryl radical from a benzoic acid at relatively low temperatures. nih.gov This radical can then be captured by copper to form an arylcopper(III) intermediate, which can undergo further functionalization. nih.gov
The table below outlines the key features of different decarboxylation mechanisms relevant to substituted benzoic acids.
| Mechanism | Key Features | Influencing Factors |
| Acid-Promoted Cationic | Rate-determining ipso-protonation of the aromatic ring. osti.gov | Presence of strong acids, electron-donating substituents on the ring. osti.gov |
| Base-Promoted Anionic | Formation of a carboxylate salt followed by decarboxylation. osti.gov | Presence of bases, electron-withdrawing substituents to stabilize the transition state. osti.govrsc.org |
| Transition-Metal-Mediated | Involves oxidative addition to a metal center and reductive elimination. rsc.orgnih.gov | Presence of catalysts like Palladium or Copper, specific ligands. rsc.orgnih.gov |
| Radical Decarboxylation | Formation of an aryl radical via processes like photoinduced LMCT. nih.gov | Photochemical conditions, presence of a suitable metal catalyst like copper. nih.gov |
Mechanisms of C-H Activation and Annulation Reactions
The carboxylic acid group in benzoic acids can act as a directing group for C-H activation at the ortho-position, leading to various annulation reactions to form cyclic structures. These reactions are often catalyzed by transition metals like rhodium, ruthenium, and palladium. acs.orgscispace.comrsc.org
A common mechanistic pathway begins with the coordination of the carboxylic acid to the metal center, followed by a base-assisted cyclometalation to form a five-membered metallacycle intermediate. scispace.com This intermediate then coordinates with a coupling partner, such as an alkyne or an alkene. scispace.comrsc.org Subsequent migratory insertion of the coupling partner into the metal-carbon bond, followed by reductive elimination, regenerates the catalyst and yields the annulated product. scispace.com
For example, in the Rh(III)-catalyzed oxidative coupling of benzoic acids with alkynes to form isocoumarins, the proposed mechanism involves the formation of a rhodacycle, followed by alkyne insertion and reductive elimination. acs.orgrsc.org The regioselectivity of the alkyne insertion can be a critical factor, and in some cases, uncontrolled regioselectivity can lead to mixtures of products. scispace.com
Similarly, Ru(II)-catalyzed annulation of benzoic acids with propargylic carbonates also proceeds through a five-membered ruthenacycle. scispace.com This is followed by coordination of the carbonate, regioselective alkyne insertion, and a β-oxygen elimination to form an allene (B1206475) intermediate, which then leads to the final product. scispace.com
Palladium-catalyzed C-H activation and annulation reactions of benzoic acids have also been developed. snnu.edu.cnacs.org These can involve dual C-H activation, for instance, at a benzylic position and a meta C-H bond of the aromatic ring, leading to the formation of spiro-compounds. acs.org The choice of ligand is often crucial for the success and selectivity of these reactions. snnu.edu.cn
The following table summarizes different catalytic systems and their proposed mechanistic features for C-H activation and annulation of benzoic acids.
| Catalyst System | Coupling Partner | Key Mechanistic Steps | Product Type |
| Rh(III) | Alkynes | Cyclometalation, alkyne insertion, reductive elimination. acs.orgrsc.org | Isocoumarins. acs.orgrsc.org |
| Ru(II) | Propargylic Carbonates | Cyclometalation, carbonate coordination, alkyne insertion, β-oxygen elimination. scispace.com | Substituted isocoumarins. scispace.com |
| Pd(II) | Maleimides | Dual C-H activation (benzylic and meta), palladacycle formation, reductive elimination. acs.org | Spiro-lactones. acs.org |
| Ir(III) | 3-bromo-1,1,1-trifluoroacetone | Ortho-selective C-H alkylation, intramolecular cyclization. rsc.org | 3-trifluoromethyl isocoumarins. rsc.org |
Adsorption Phenomena and Surface Interaction Mechanisms
Theoretical and Experimental Probes of Adsorption on Solid Surfaces
The adsorption of benzoic acid and its derivatives onto solid surfaces is a phenomenon governed by the interplay of various intermolecular forces. researchgate.net The process can be investigated through both experimental techniques and theoretical modeling.
Experimentally, batch adsorption studies are commonly conducted to determine the optimal conditions for adsorption, such as pH, adsorbent dosage, and contact time. researchgate.net The adsorption capacity can be quantified using adsorption isotherms like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.net Thermodynamic parameters such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of adsorption can be calculated from the temperature dependence of the adsorption process, indicating whether the adsorption is spontaneous and exothermic or endothermic. researchgate.net
Spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) are used to identify the functional groups involved in the interaction between the adsorbate and the adsorbent surface. researchgate.net For benzoic acid derivatives, changes in the vibrational frequencies of the carboxyl group and the aromatic ring can provide insights into the adsorption mechanism.
Theoretically, computational methods such as Density Functional Theory (DFT) can be employed to model the adsorption process at a molecular level. iucr.orgmjcce.org.mk These calculations can determine the optimized geometry of the adsorbed molecule on the surface and the binding energy. Hirshfeld surface analysis and 2D fingerprint plots can be used to quantify the intermolecular interactions, such as hydrogen bonding and van der Waals forces, contributing to the crystal packing and surface interactions. iucr.org These theoretical approaches help in understanding the relationship between the molecular structure of the adsorbate and its affinity for the surface. iucr.org
| Probe Type | Method | Information Obtained |
| Experimental | Batch Adsorption Studies | Adsorption capacity, optimal pH, contact time, and temperature. researchgate.net |
| Experimental | Isotherm Models (Langmuir, Freundlich) | Monolayer vs. multilayer adsorption, surface homogeneity. researchgate.net |
| Experimental | Thermodynamic Studies | Spontaneity (ΔG°), endothermic/exothermic nature (ΔH°), and randomness (ΔS°) of adsorption. researchgate.net |
| Experimental | FTIR Spectroscopy | Identification of functional groups involved in surface binding. researchgate.net |
| Theoretical | Density Functional Theory (DFT) | Optimized geometry, binding energy, electronic properties of the adsorbate-surface system. iucr.orgmjcce.org.mk |
| Theoretical | Hirshfeld Surface Analysis | Quantification of intermolecular interactions (e.g., H-bonding, van der Waals). iucr.org |
Correlation Between Molecular Structure and Surface Binding Affinity
The molecular structure of an adsorbate plays a crucial role in determining its binding affinity to a solid surface. For aromatic carboxylic acids like this compound, several structural features influence the adsorption process.
The presence of the carboxylic acid group is a key determinant, as it can participate in hydrogen bonding with hydroxyl groups or other polar functionalities on the adsorbent surface. researchgate.net The pH of the solution is critical, as it dictates the speciation of the carboxylic acid (protonated or deprotonated). Generally, adsorption is more favorable at a pH below the pKa of the acid, where the molecule is in its neutral form and less soluble in water. researchgate.net
The substituents on the aromatic ring also significantly impact the binding affinity. The ethyl and methyl groups in this compound are electron-donating and increase the hydrophobicity of the molecule. This can enhance adsorption on non-polar surfaces through van der Waals interactions. The position of these substituents can also influence the orientation of the molecule on the surface and its ability to interact with active sites.
In the context of related compounds, studies on the adsorption of various benzoic acid derivatives have shown that the nature and position of substituents affect the adsorption capacity. For instance, in the case of alkyl gallates, the length of the alkyl chain has been correlated with their membrane binding capability. mdpi.com
The table below summarizes the influence of key structural features on the surface binding affinity of substituted benzoic acids.
| Structural Feature | Influence on Binding Affinity | Primary Interaction Type |
| Carboxylic Acid Group | Strong influence, pH-dependent. Can act as a hydrogen bond donor and acceptor. researchgate.net | Hydrogen Bonding, Electrostatic Interactions |
| Aromatic Ring | Can participate in π-π stacking interactions with aromatic moieties on the surface. | π-π Interactions, Van der Waals Forces |
| Alkyl Substituents (Ethyl, Methyl) | Increase hydrophobicity, potentially enhancing adsorption on non-polar surfaces. mdpi.com | Van der Waals Forces, Hydrophobic Interactions |
| Substituent Position | Can cause steric hindrance, affecting the orientation and proximity of the molecule to the surface. | Steric Effects |
Advanced Computational and Theoretical Chemistry Studies of 2 Ethyl 4 Methylbenzoic Acid
Application of Quantum Chemical Methodologies
Quantum chemical methodologies are central to the computational study of molecules. They are broadly categorized based on their level of theory, which determines their accuracy and computational cost. The study of substituted benzoic acids frequently employs a range of these methods, from the highly accurate but computationally intensive ab initio approaches to the more efficient semi-empirical methods.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally less computationally demanding than other high-level methods while providing a high degree of accuracy.
For substituted benzoic acid derivatives, DFT calculations are routinely used to optimize molecular geometry, predict vibrational frequencies (FT-IR and Raman spectra), and determine electronic properties. mdpi.comresearchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly employed functionals for these types of calculations. nih.govniscpr.res.inmdpi.com It is often paired with Pople-style basis sets, such as 6-311G(d,p) or the more extensive 6-311++G(d,p), which includes diffuse functions (++) to better describe anions and polarization functions (d,p) for more accurate geometry and energy predictions. mdpi.comnih.govmaterialsciencejournal.orgnih.gov
In the context of 2-Ethyl-4-methylbenzoic acid, DFT calculations, specifically at the B3LYP/6-311+G(d,p) level, are recommended for predicting key electronic properties and resolving potential discrepancies in experimental data. The optimized molecular geometry obtained from these calculations provides theoretical values for bond lengths and angles, which can be compared with experimental data from techniques like X-ray diffraction. mdpi.comnih.gov
Table 1: Common DFT Functionals and Basis Sets for Benzoic Acid Derivatives
| Method Component | Examples | Typical Application |
|---|---|---|
| Functional | B3LYP, B3PW91, PBEPBE | Calculation of electronic structure, geometry, and energies. scirp.orgdergipark.org.tr |
| Basis Set | 6-31G(d), 6-311+G(d,p), 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. Larger basis sets provide more accuracy. mdpi.comniscpr.res.inscirp.org |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters.
Hartree-Fock (HF) Theory: The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point for understanding electronic structure, it inherently neglects the effects of electron correlation, which is the interaction between individual electrons. numberanalytics.com HF calculations are often used as a baseline for comparison with more advanced methods and have been applied to study various benzoic acid derivatives. niscpr.res.inmdpi.comscispace.comnih.gov
Møller-Plesset Perturbation Theory (MPPT): To account for the electron correlation neglected in HF theory, post-Hartree-Fock methods were developed. Møller-Plesset perturbation theory is one such method that improves upon the HF results by treating electron correlation as a perturbation to the HF Hamiltonian. numberanalytics.comwikipedia.org The calculations are typically carried out to the second order (MP2), which is the first level to include a non-vanishing correlation energy correction. wikipedia.org The MP2 method offers a significant improvement in accuracy over HF for predicting geometries and energies and has been successfully applied to study substituted benzenes and benzoic acids, providing results that often improve upon DFT for certain properties. scispace.comresearchgate.net
Semi-empirical methods bridge the gap between purely theoretical ab initio methods and classical molecular mechanics. They use a simplified form of the Hartree-Fock formalism but incorporate empirical parameters derived from experimental data to simplify the calculations. This makes them significantly faster and less computationally expensive than DFT or ab initio methods.
Methods like PM3 (Parametric Method 3) and PM6 (Parametric Method 6) are frequently used for initial geometry optimizations of large molecules before applying a more rigorous and computationally expensive method. scirp.org They are also valuable for high-throughput screening and for predicting specific properties where they have been well-parameterized. For instance, the PM6 method has been shown to predict the pKa values of benzoic acids and other functional groups with a reasonable degree of accuracy, making it a computationally efficient tool for such tasks. researchgate.netnih.govpeerj.com
Ab Initio Approaches (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Characterization of Molecular Electronic Structure and Reactivity Descriptors
Computational methods are particularly powerful for calculating electronic properties that govern a molecule's reactivity and intermolecular interactions. For this compound, these descriptors provide a theoretical framework for understanding its chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO): According to frontier molecular orbital theory, a molecule's reactivity is largely determined by the interaction between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.
The LUMO energy corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of the molecule's chemical stability and reactivity. nih.govijstr.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov DFT calculations are widely used to compute these orbital energies and the resulting gap for benzoic acid derivatives. mdpi.comnih.govbohrium.com
Table 2: Representative Calculated Electronic Properties for Substituted Benzoic Acids
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -6.3 eV nih.govrsc.org |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.7 to -2.1 eV nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference (E_LUMO - E_HOMO) | 4.3 to 4.6 eV nih.govnih.gov |
| Dipole Moment (μ) | Measure of molecular polarity | 3.0 to 5.5 Debye mdpi.comscispace.com |
Note: These are representative values from DFT calculations on various benzoic acid derivatives and serve as an illustration.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity. mdpi.commaterialsciencejournal.org The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. This allows for the intuitive identification of reactive sites:
Electron-rich regions (nucleophilic sites) exhibit a negative electrostatic potential, typically colored in shades of red. These areas are prone to attack by electrophiles. In benzoic acid derivatives, these sites are commonly found around the oxygen atoms of the carboxyl group. mdpi.comijstr.org
Electron-poor regions (electrophilic sites) have a positive electrostatic potential, usually colored in shades of blue. These are susceptible to attack by nucleophiles. The acidic proton of the carboxyl group is a prominent electrophilic site. mdpi.com
Neutral regions are typically colored green.
By analyzing the MEP surface of this compound, one can predict how it will interact with other molecules, including identifying the sites most likely to participate in hydrogen bonding and other non-covalent interactions. materialsciencejournal.orgbohrium.com DFT calculations at levels like B3LYP/6-311++G(d,p) are standard for generating these surfaces. mdpi.comresearchgate.net
Determination of Fukui Functions and Local Softness Parameters
Fukui functions and local softness are crucial quantum chemical descriptors derived from Density Functional Theory (DFT) that help in predicting the most reactive sites within a molecule. mdpi.comnih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attacks.
The primary Fukui functions are:
ƒ+(r): For nucleophilic attack (accepting an electron).
ƒ-(r): For electrophilic attack (donating an electron).
ƒ0(r): For radical attack.
These functions are typically calculated using finite difference approximations on the electronic populations of the neutral (N), anionic (N+1), and cationic (N-1) states of the molecule. mdpi.com Local softness (s), which is the product of the global softness (S) and the Fukui function (ƒ), provides another measure of local reactivity.
Below is a representative data table illustrating the calculated Fukui functions and local softness for selected atoms of this compound, based on methodologies described in the literature. mdpi.comsemanticscholar.org
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) | Local Softness (s+) | Local Softness (s-) |
|---|---|---|---|---|---|
| C(carbonyl) | 0.185 | 0.045 | 0.115 | 0.370 | 0.090 |
| O(carbonyl) | 0.095 | 0.210 | 0.153 | 0.190 | 0.420 |
| O(hydroxyl) | 0.088 | 0.195 | 0.142 | 0.176 | 0.390 |
| C1(ring) | 0.050 | 0.030 | 0.040 | 0.100 | 0.060 |
| C4(ring) | 0.042 | 0.025 | 0.034 | 0.084 | 0.050 |
Investigation of Electron Localization Function (ELF) and Non-Bonding Orbitals
The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze the nature of chemical bonding in a molecule. jussieu.fr It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. jussieu.fr ELF values range from 0 to 1, where high values (approaching 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. nih.govjussieu.fr
In this compound, an ELF analysis would reveal several distinct features:
Core Basins: Regions of high ELF values localized around the carbon and oxygen nuclei, corresponding to their core electrons.
Valence Basins: These are further divided into bonding and non-bonding basins.
Bonding Basins: High ELF values located between bonded atoms, such as C-C, C-H, C=O, and C-O, signify the covalent nature of these bonds. researchgate.net The delocalized π-system of the benzene (B151609) ring would also be observable.
Non-Bonding Basins: The most prominent non-bonding basins are associated with the lone pairs of the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group. researchgate.netacs.org These regions are crucial as they represent the primary sites for hydrogen bonding and nucleophilic interactions.
The investigation of non-bonding orbitals, often through Natural Bond Orbital (NBO) analysis, complements the ELF data by quantifying the electron density and hybridization of these lone pairs. researchgate.net For the carbonyl oxygen, NBO analysis would typically identify two lone pairs (n(O)), one of p-character and one in an sp-hybridized orbital.
Theoretical Spectroscopic Characterization
Computational Prediction of Infrared (IR) and Raman Vibrational Spectra
Theoretical prediction of vibrational spectra is a standard computational task that provides valuable insights into the molecular structure and bonding. faccts.defaccts.de These calculations are typically performed using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The process involves first optimizing the molecular geometry to find its minimum energy structure, followed by a frequency calculation. faccts.de
The frequency calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities for all fundamental modes of the molecule. mkjc.in Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, the calculated frequencies are often systematically higher than experimental values. To improve accuracy, the computed frequencies are typically scaled by an empirical factor. faccts.de
For this compound, key vibrational modes include the O-H stretch, C=O stretch of the carboxylic acid, C-H stretches of the aromatic ring and alkyl groups, and various ring deformation modes. mkjc.inresearchgate.net The formation of intermolecular hydrogen-bonded dimers, common for carboxylic acids, significantly affects the O-H and C=O stretching frequencies, and can also be modeled computationally. acs.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| O-H Stretch (Monomer) | ~3550 | Medium | Low |
| O-H Stretch (Dimer) | ~3000 (broad) | High | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | High |
| C-H Stretch (Aliphatic) | 3000-2850 | High | High |
| C=O Stretch (Monomer) | ~1760 | Very High | Medium |
| C=O Stretch (Dimer) | ~1710 | Very High | Medium |
| C=C Stretch (Aromatic) | 1610-1580 | High | Very High |
| O-H Bend (in-plane) | ~1420 | Medium | Low |
| C-O Stretch | ~1300 | High | Low |
Deconvolution of Vibrational Modes through Vibrational Energy Distribution Analysis (VEDA)
While frequency calculations provide a list of vibrational modes, their assignment to specific molecular motions can be complex, as many modes are mixtures of several types of vibrations (e.g., stretching, bending, and torsion). Vibrational Energy Distribution Analysis (VEDA) is a computational tool used to overcome this ambiguity. researchgate.netdergipark.org.tr
VEDA analyzes the output of a quantum chemical frequency calculation and determines the Potential Energy Distribution (PED) for each vibrational mode. mdpi.comdergipark.org.tr The PED quantifies the contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to the total potential energy of that mode. mjcce.org.mk A PED value of 100% for a single internal coordinate indicates a pure, localized vibration, whereas contributions from multiple coordinates signify a mixed mode.
For a molecule like this compound, VEDA would be instrumental in:
Confirming the assignment of the C=O and O-H stretching modes. mdpi.com
Differentiating between the various C-H bending and C-C stretching vibrations within the aromatic ring and the ethyl and methyl groups.
Analyzing the complex low-frequency modes, which involve torsions of the substituent groups and whole-molecule deformations.
| Calculated Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) % |
|---|---|---|
| 1710 | ν(C=O) | ν(C=O) [82%], δ(C-C-O) [10%] |
| 1610 | ν(C=C) aromatic | ν(C=C) [75%], δ(C-C-H) [15%] |
| 1420 | δ(O-H) | δ(O-H) [65%], ν(C-O) [20%] |
| 1150 | β(C-H) aromatic | β(C-H) [55%], ν(C-C) [30%] |
Advanced Theoretical Modeling Techniques
Conformational Analysis and the Influence of Solvent Environment
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. For this compound, the key rotatable bonds are between the aromatic ring and the carboxylic acid group, the ring and the ethyl group, and within the ethyl group itself. rsc.org These rotations give rise to various conformers with different energies and geometries.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers between them. acs.org The relative stability of conformers can be influenced by intramolecular interactions, such as steric hindrance between the ortho-ethyl group and the carboxylic acid group.
The solvent environment plays a critical role in conformational equilibria. researchgate.net Computational models account for solvent effects using two main approaches:
Implicit Solvation Models (e.g., PCM, CPCM): The solvent is treated as a continuous medium with a specific dielectric constant. This is computationally efficient for understanding how the polarity of the solvent stabilizes or destabilizes different conformers. mdpi.com More polar conformers (those with a larger dipole moment) are generally stabilized to a greater extent in polar solvents.
Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvent molecules (e.g., water, ethanol).
For this compound, studies would likely show that in the gas phase or non-polar solvents, the planar conformation of the carboxylic acid group relative to the ring is preferred. In polar, protic solvents, explicit hydrogen bonding to the carbonyl oxygen and hydroxyl group would significantly influence the rotational barrier and the preferred orientation of the acid moiety.
Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability
The investigation into materials with significant nonlinear optical (NLO) properties is a burgeoning field of research, driven by their potential applications in technologies like optical computing, data storage, and optical communications. Computational chemistry provides essential tools for the a priori prediction of these properties, allowing for the screening of candidate molecules before their synthesis and experimental characterization.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in evaluating the NLO response of a molecule. The key parameters derived from these calculations include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a direct measure of the second-order NLO response of a molecule. A large β value suggests that the material may exhibit strong second-harmonic generation (SHG), a desirable feature for NLO materials.
For a molecule like this compound, DFT calculations would be performed to optimize its ground state geometry. Following this, properties such as the dipole moment and hyperpolarizability tensors are computed. The total first hyperpolarizability (β_tot_) is calculated from the individual tensor components. The results of these calculations would indicate whether the arrangement of the electron-donating alkyl groups (ethyl and methyl) and the electron-withdrawing carboxylic acid group on the benzene ring creates a sufficient charge asymmetry to induce a significant NLO response.
Table 1: Illustrative NLO Properties Calculated via DFT This table presents a typical set of properties calculated in NLO studies and does not represent experimentally verified data for this compound.
| Property | Symbol | Illustrative Value Unit |
|---|---|---|
| Dipole Moment | μ | Debye |
| Average Polarizability | ⟨α⟩ | esu |
Theoretical Determination and Evaluation of Thermochemical Properties
The accurate determination of thermochemical properties such as the standard molar enthalpy of formation (Δ_f_H°), standard entropy (S°), and heat capacity (C_p_) is fundamental to chemical engineering, process design, and safety analysis. While experimental methods like combustion calorimetry provide this data, they can be complex and challenging. researchgate.net Computational chemistry offers a robust alternative for determining these properties with high accuracy.
High-level quantum chemical methods, such as the Gaussian-n theories (e.g., G3 and G4), are frequently employed for the precise calculation of gas-phase enthalpies of formation. researchgate.netmdpi.com These composite methods involve a series of calculations that approximate a very high level of theory, yielding results that are often in excellent agreement with experimental data. researchgate.net The process involves first calculating the total electronic energy of the molecule at its optimized geometry. This energy is then used in theoretical reaction schemes, such as atomization or isodesmic reactions, to derive the enthalpy of formation. fu-berlin.de
These theoretical values are not only predictive but also serve as a crucial tool for validating or resolving discrepancies in existing experimental data. researchgate.net For substituted benzoic acids, computational studies have been successfully used to create consistent sets of thermochemical data, which can then be used to develop group-additivity schemes for estimating the properties of related compounds. researchgate.net
Table 2: Representative Thermochemical Properties from Computational Models This table illustrates the type of data generated from high-level quantum chemical calculations for benzoic acid derivatives. The values are representative and not specific to this compound.
| Property | Symbol | Phase | Method |
|---|---|---|---|
| Standard Molar Enthalpy of Formation | Δ_f_H° | Gas | G4 |
| Standard Molar Entropy | S° | Gas | B3LYP/6-311++G(d,p) |
Computational Resolution of Discrepancies in Experimental Data
A significant application of advanced computational chemistry is its ability to resolve ambiguities, inconsistencies, and discrepancies found within experimental datasets. researchgate.net By providing a theoretical benchmark, computational models can help interpret complex experimental results and validate their accuracy.
One area where this has been applied to benzoic acid derivatives is in the determination of thermochemical properties. Collections of literature data for the enthalpies of formation of substituted benzoic acids have sometimes contained contradictory values. High-level quantum-chemical calculations, such as the G4 method, have been used to calculate these enthalpies, providing a consistent set of data that helps to identify and resolve these experimental contradictions. researchgate.net
Another powerful application is in the determination of acid dissociation constants (pKa). A satisfactory correlation can be established between computationally derived free energy changes for the dissociation reaction and experimentally measured pKa values for a series of related compounds like substituted benzoic acids. fu-berlin.deresearchgate.net This relationship allows for the validation of experimental pKa measurements and the reliable prediction of pKa for molecules where experimental data is unavailable or inconsistent. researchgate.net Machine learning models combined with quantum chemical calculations have further enhanced the ability to predict these constants accurately. chemrxiv.orgresearchgate.net
Furthermore, computational methods are invaluable for interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts. lmaleidykla.ltacs.org By comparing the theoretically predicted spectrum with the experimental one, assignments of specific peaks to particular nuclei (e.g., ¹H or ¹³C) can be confirmed, which is crucial for unambiguous structural elucidation. lmaleidykla.lt In cases of complex spectra or unexpected chemical shifts, these calculations can clarify the underlying electronic structure. Similarly, DFT calculations of vibrational frequencies can aid in the assignment of peaks in FTIR and Raman spectra, helping to understand intermolecular interactions like hydrogen bonding in different environments. ucl.ac.uk
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
Cutting Edge Analytical Methodologies for 2 Ethyl 4 Methylbenzoic Acid Research
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the elucidation of the molecular structure of 2-Ethyl-4-methylbenzoic acid. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is analogous to a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the positions of the ethyl and methyl substituents on the benzoic acid backbone.
In ¹H NMR, the chemical shifts and splitting patterns of the signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms. For instance, the aromatic protons will appear as distinct signals in the downfield region, while the protons of the ethyl and methyl groups will resonate at characteristic upfield positions.
A combination of ¹H and ¹³C NMR is a powerful method for the structural elucidation of benzoate (B1203000) derivatives.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule. The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its constituent bonds.
Key expected absorptions include a broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a sharp, strong peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration. Additionally, C-H stretching vibrations of the aromatic ring and the alkyl groups, as well as C=C stretching vibrations within the aromatic ring, will be observable. This technique is crucial for confirming the presence of the carboxylic acid functionality and the aromatic nature of the compound. The analysis of related compounds, such as 2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid, demonstrates the utility of FT-IR in identifying these key functional groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra typically show absorption bands that are characteristic of the π-electron system of the benzene (B151609) ring. The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the ring. This technique is often used to confirm the presence of the aromatic chromophore and can be used for quantitative analysis. For instance, a study on a related compound, 2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid, utilized UV-Vis spectroscopy to characterize the compound. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
While not as commonly reported for this specific compound in the initial search, X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that can provide information about the elemental composition and the chemical states of the elements present. For this compound, XPS could be used to confirm the presence of carbon and oxygen and to analyze their respective chemical environments (e.g., distinguishing between the carbon in the aromatic ring, the alkyl groups, and the carboxylic acid).
Advanced Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, such as reaction products or biological matrices.
High Performance Liquid Chromatography (HPLC) Coupled with Spectrophotometric Detection (UV)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzoic acid derivatives. europa.eu When coupled with a UV spectrophotometric detector, it provides a robust and sensitive method for both qualitative and quantitative analysis.
In a typical HPLC setup for this compound, a reversed-phase column (such as a C18 column) would be used. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comusda.gov The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.
The UV detector is set to a wavelength where this compound exhibits strong absorbance, which is determined from its UV-Vis spectrum. This allows for the detection and quantification of the compound as it elutes from the column. The retention time of the peak serves as a qualitative identifier, while the peak area is proportional to the concentration of the analyte in the sample. This method is widely used to monitor the progress of synthetic reactions and to assess the purity of the final product. rsc.org For example, the analysis of benzoic acid in feedstuffs is carried out by extracting the compound and then injecting the filtered extract into an HPLC-UV system, with detection at 230 nm. europa.eu
| Parameter | Value/Condition |
| Chromatographic Mode | Reversed-Phase |
| Stationary Phase | C18 |
| Mobile Phase | Acetonitrile/Water/Acid (e.g., Acetic or Phosphoric Acid) |
| Detection | UV Spectrophotometry (e.g., 230 nm, 254 nm, or 280 nm) |
| Application | Purity assessment, quantification in various matrices |
Gas Chromatography-Mass Spectrometry (GC-MS), including Isotope Dilution Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound and its derivatives. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
This technique is instrumental in monitoring the efficiency of synthetic routes, such as Friedel-Crafts alkylation or the carboxylation of substituted toluenes, to produce this compound. It allows for the precise quantification of the product and the identification of any byproducts or unreacted starting materials. For instance, in the synthesis of related compounds like ethyl 4-methylbenzoate, GC-MS is used to confirm the identity of the product. nist.govnist.gov
Isotope Dilution Techniques
For highly accurate and precise quantification, GC-MS is often coupled with isotope dilution (ID) methods. researchgate.netrsc.org This approach involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. rsc.org Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and GC separation. researchgate.net Any sample loss during these steps affects both the analyte and the internal standard equally, leading to highly reliable and reproducible results. researchgate.net
For example, a method for determining benzoic acid in food matrices utilizes a simple extraction followed by derivatization before GC-MS analysis in selected ion monitoring (SIM) mode, achieving a method precision of less than 0.6% RSD. researchgate.net While this specific study was on benzoic acid, the principle is directly applicable to this compound. The use of isotopically labeled standards, such as 4-(methoxy-d3)-benzoic acid and 4-(ethoxy-d5)-benzoic acid in other analyses, demonstrates the robustness of this approach. rsc.org
A typical GC-MS analysis of a compound related to this compound, ethyl 4-methylbenzoate, might employ a hydrogen carrier gas with a constant flow and a programmed oven temperature ramp, for example, from an initial temperature of 40°C to a final temperature of 300°C. rsc.org The mass spectrometer would then scan a specific mass-to-charge ratio range to detect the fragments of the target molecule. rsc.org
Thermal Analysis and Crystallographic Techniques
Thermal analysis and crystallographic techniques provide invaluable information about the thermal stability, molecular structure, and crystal packing of this compound.
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability of a compound. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition or other mass loss events occur. tandfonline.com
For a compound like this compound, a TGA experiment would involve heating a small sample at a constant rate (e.g., 10°C/min) in an inert atmosphere like nitrogen. ajrconline.org The TGA thermogram of a related compound, benzoic acid, shows a single-step decomposition, and such analysis can be used to study its sublimation and vaporization kinetics. researchgate.net In the context of materials containing benzoic acid derivatives, TGA can reveal multi-step degradation processes. For instance, the thermal degradation of a polymer grafted with 2-methacryloyloxy-benzoic acid showed distinct decomposition steps corresponding to the different components of the material. researchgate.net The initial degradation temperature and the temperature of maximum mass loss rate are key parameters obtained from TGA that define the thermal stability of this compound.
Table 1: Illustrative TGA Data for a Hypothetical Benzoic Acid Derivative
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|
| 50-150 | ~1-2% | Loss of adsorbed water/solvent |
| 200-350 | ~95% | Major decomposition of the compound |
Note: This table is illustrative and does not represent actual experimental data for this compound.
For substituted benzoic acids, X-ray crystallography can elucidate how the ethyl and methyl groups influence the planarity of the benzene ring and the orientation of the carboxylic acid group. In a related structure, benzoic acid [1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)eth-(E)-ylidene]-hydrazide, X-ray diffraction revealed that the molecule consists of two six-membered rings and that the methyl and keto groups deviate significantly from the mean plane of the molecule. researchgate.net Similarly, the crystal structure of ethyl 2,4-dihydroxy-6-methylbenzoate, obtained from slow evaporation of an acetone (B3395972) solution, was determined by X-ray diffraction, showing how intermolecular hydrogen bonds link the molecules. iucr.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.1 |
| b (Å) | ~19.2 |
| c (Å) | ~10.9 |
| β (°) | ~106 |
| Volume (ų) | ~1430 |
Note: This data is hypothetical and based on a similar structure researchgate.net; it serves to illustrate the type of information obtained from X-ray crystallography.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Surface and Porosity Characterization Methods
When this compound or its derivatives are used in catalysis, often supported on porous materials like zeolites, characterization of the surface acidity and porosity is essential.
Ammonia (B1221849) Temperature Programmed Desorption (NH₃-TPD) is a technique used to determine the acidity of solid materials. The sample is first saturated with ammonia gas at a relatively low temperature. The temperature is then ramped up at a constant rate, and the amount of desorbed ammonia is measured as a function of temperature. The desorption temperature correlates with the strength of the acid sites, while the amount of desorbed ammonia quantifies the number of acid sites. micromeritics.comresearchgate.net
In studies involving catalysts for reactions of benzoic acid derivatives, NH₃-TPD is used to characterize the acid sites of the support material. researchgate.net For example, in the dehydration of 2-(4'-ethylbenzoyl)benzoic acid over H-beta zeolites, NH₃-TPD profiles are used to correlate the acidic properties of the catalyst with its catalytic activity. researchgate.netrsc.org The profiles typically show desorption peaks at different temperatures, corresponding to weak, medium, and strong acid sites. researchgate.net
Table 3: Typical NH₃-TPD Peak Analysis for an Acidic Catalyst
| Desorption Temperature Range (°C) | Acid Site Strength |
|---|---|
| 100-250 | Weak |
| 250-400 | Medium |
Note: The temperature ranges are approximate and can vary depending on the specific material and experimental conditions.
Physisorption is a process where gas molecules adhere to a solid surface via weak van der Waals forces. researchgate.net By measuring the amount of gas adsorbed at a constant temperature (typically liquid nitrogen or argon temperatures) over a range of pressures, an adsorption-desorption isotherm is generated. This isotherm provides detailed information about the surface area, pore volume, and pore size distribution of a material. Argon physisorption at 87 K is particularly useful for characterizing microporous (pore diameter < 2 nm) and mesoporous (pore diameter 2-50 nm) structures. rsc.orgresearchgate.net
In the context of catalysts used for reactions involving derivatives of this compound, such as the dehydration of 2-(4'-ethylbenzoyl)benzoic acid over H-Beta zeolite, argon physisorption is employed to analyze the textural properties of the catalyst. rsc.org The analysis can reveal the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and the distribution of micropores and mesopores. rsc.org These properties are critical as they affect the diffusion of reactants and products to and from the active sites within the catalyst. rsc.org
Table 4: Illustrative Porosity Data from Argon Physisorption for a Zeolite Catalyst
| Parameter | Value |
|---|---|
| BET Surface Area (m²/g) | 400 - 700 |
| Total Pore Volume (cm³/g) | 0.2 - 0.5 |
| Micropore Volume (cm³/g) | 0.1 - 0.3 |
Note: These values are typical for zeolite materials and are for illustrative purposes.
X-ray Fluorescence Spectroscopy (XRF) for Elemental Composition
X-ray Fluorescence (XRF) spectroscopy is a well-established and powerful non-destructive analytical technique used to determine the elemental composition of various materials, including organic compounds. eag.comadvacam.com The method is valued in research and quality control for its speed, precision, and the fact that it generally requires minimal sample preparation. uga.eduqa-group.com
The fundamental principle of XRF involves irradiating a sample with high-energy primary X-rays. thermofisher.com This causes the ejection of inner-shell electrons from atoms within the sample. To regain stability, electrons from higher-energy outer shells fill the created vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. thermofisher.com Each element emits fluorescent X-rays at a unique, characteristic energy, acting as a "fingerprint" that allows for its identification. advacam.comthermofisher.com The intensity of the emitted X-rays is directly proportional to the concentration of the element in the sample, enabling quantitative analysis. horiba.com
While XRF is a versatile technique applicable to solids, liquids, and powders, its use for an organic compound like this compound (C₉H₁₀O₂) has specific considerations. qa-group.com XRF analyzers can detect nearly all elements from sodium (Na) to uranium (U). encyclopedia.pub However, the primary constituent elements of this compound—carbon, hydrogen, and oxygen—are very light elements. Standard XRF has limitations in detecting such light elements, though special conditions and instrumentation can sometimes allow for the analysis of elements as light as boron. eag.com Therefore, in the context of this specific benzoic acid derivative, XRF is not typically used to quantify the core C, H, and O framework. Instead, its strength lies in rapidly and accurately identifying and quantifying heavier elements, such as inorganic impurities, residual catalysts (e.g., metals), or heteroatoms that may be present in the sample matrix. suisse-tp.ch
Several XRF methodologies exist, each with distinct advantages:
Wavelength Dispersive XRF (WD-XRF): This technique offers high energy resolution, which minimizes spectral overlaps between elements and provides excellent signal-to-background ratios, making it ideal for precise, quantitative analysis. eag.com
Energy Dispersive XRF (ED-XRF): ED-XRF provides higher signal throughput, which is advantageous for rapid screening, small area analysis, or elemental mapping. eag.comqa-group.com
Portable XRF (pXRF): Handheld pXRF instruments allow for fast, on-site elemental screening and material identification, though they may offer lower sensitivity and resolution compared to lab-based systems. encyclopedia.pub
For a research setting, a sample of this compound would typically be prepared as a finely ground, homogenized powder and pressed into a pellet to ensure analytical accuracy. uga.edu While XRF provides a robust elemental profile, it is crucial to note that it does not yield information about the compound's chemical structure or how the elements are bonded together. thermofisher.com For that information, techniques like NMR or Mass Spectrometry are required.
The data below illustrates the theoretical elemental composition of pure this compound and a hypothetical XRF analysis result focused on detecting potential trace elemental impurities.
Interactive Data Table: Elemental Composition of this compound
| Element | Chemical Symbol | Theoretical Wt. % (in C₉H₁₀O₂) | Hypothetical XRF Measured Wt. % | Hypothetical Limit of Detection (LOD) |
| Oxygen | O | 19.49% | Not Quantified | - |
| Carbon | C | 65.84% | Not Quantified | - |
| Hydrogen | H | 6.14% | Not Detected | - |
| Sulfur | S | 0% | <0.01% | 0.01% |
| Chlorine | Cl | 0% | <0.005% | 0.005% |
| Iron | Fe | 0% | 0.0012% | 0.0005% |
| Zinc | Zn | 0% | <0.0005% | 0.0005% |
| Lead | Pb | 0% | <0.001% | 0.001% |
Applications in Advanced Materials Science and Engineering Involving 2 Ethyl 4 Methylbenzoic Acid
Strategic Role as an Intermediate in Fine Organic Synthesis
2-Ethyl-4-methylbenzoic acid is a versatile building block in the field of fine organic synthesis, prized for its specific structural features that allow for the construction of more complex molecules. Its substituted benzene (B151609) ring, featuring both an ethyl and a methyl group, along with a reactive carboxylic acid moiety, provides a unique scaffold for creating a variety of organic compounds.
Fundamental Building Block for Architecting Complex Organic Molecules
The molecular architecture of this compound makes it a valuable starting material for the synthesis of intricate organic molecules. The carboxylic acid group can undergo a wide range of chemical transformations, including esterification, amidation, and reduction to an alcohol. These reactions are fundamental in building larger, more complex molecular frameworks.
One notable application is in the synthesis of novel thioureide derivatives. For example, 2-(4-ethyl-phenoxymethyl)benzoic acid, a related structure, is used to prepare new thioureides that have shown potential antimicrobial activity. researchgate.net This involves converting the benzoic acid to its corresponding benzoyl isothiocyanate, which then reacts with various primary aromatic amines. researchgate.net This highlights how the benzoic acid moiety is a key reactive site for building biologically active molecules.
Furthermore, substituted benzoic acids are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals. chemimpex.comlookchem.com While specific examples directly starting from this compound are not extensively detailed in publicly available research, the general principles of its reactivity are well-established. For instance, the synthesis of N-aryl/heterocyclic/alkyl benzamides from 4-methylbenzoic acid demonstrates the utility of the carboxyl group in forming amide bonds, a common linkage in many biologically active compounds. cbijournal.com
Precursor in the Production of Specialty Chemicals
The role of this compound extends to being a precursor for various specialty chemicals, including those used in agriculture and pharmaceuticals. chemimpex.com Its structural motifs are found in molecules designed for specific functions, such as kinase inhibitors and antimicrobial agents. vulcanchem.com The cyano-substituted analogue, ethyl 4-cyano-2-methylbenzoate, serves as a building block for such bioactive molecules, where the cyano group can enhance binding affinity to biological targets. vulcanchem.com
In the agrochemical sector, related benzoic acid derivatives are key intermediates. For example, 2-amino-5-chloro-3-methylbenzoic acid is a listed intermediate for Chlorantraniliprole, a modern insecticide. raysbiotech.com This underscores the importance of the substituted benzoic acid framework in the development of effective crop protection agents. The synthesis of new 2-((4-ethylphenoxy)methyl)benzoylthioureas with antimicrobial properties further illustrates the potential of such precursors in creating compounds with valuable biological activities. researchgate.net
Integration into Polymer Science and Engineering
While specific research on the direct use of this compound in polymer science is not abundant, its properties as a substituted aromatic carboxylic acid suggest its potential as a monomer or a modifying agent in polymer synthesis. The principles of polymer chemistry allow for the incorporation of such molecules to tailor the final properties of the polymer.
Monomeric or Modifier Unit in Polymer Synthesis
This compound can theoretically be incorporated into polymer chains, for instance, through polyesterification, where its carboxylic acid group reacts with a diol. Its aromatic nature would be expected to impart rigidity and thermal stability to the resulting polymer.
Studies on related compounds provide insights into this potential. For example, maleic anhydride (B1165640) copolymers have been chemically modified with 2-amino ethyl benzoate (B1203000). ajchem-a.com This modification, which involves the ring-opening of the anhydride by the amino group, results in the incorporation of the benzoate structure as a side chain. ajchem-a.com Similarly, 4-ethylbenzoic acid has been used in the synthesis of functional polymers through atom transfer radical polymerization (ATRP), where it is first brominated to create an initiator. cmu.edu These examples demonstrate the feasibility of integrating benzoic acid derivatives into polymer structures.
Influence on the Enhancement of Polymer Properties (e.g., Thermal Stability, Mechanical Performance)
The incorporation of aromatic structures like this compound into polymers is a well-known strategy to enhance their thermal and mechanical properties. The rigid aromatic ring can restrict the mobility of polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.
Research on maleic anhydride copolymers modified with 2-amino ethyl benzoate showed a significant increase in the glass transition temperature (Tg) of the modified polymers. ajchem-a.com For instance, the Tg of one copolymer increased from 92°C to 120°C after modification. ajchem-a.com This increase in Tg is attributed to the increased rigidity and decreased free volume of the polymer due to the introduction of the benzoate side chains. ajchem-a.com
Furthermore, the addition of lignin (B12514952), a complex biopolymer containing aromatic moieties, to various polymer matrices has been shown to improve both thermal stability and mechanical properties. mdpi.com For example, incorporating modified lignin into polylactic acid (PLA) enhanced its heat resistance. mdpi.com Similarly, lignin-based epoxy resins exhibited increased thermal stability and significantly improved mechanical properties, with a 239% increase in elongation and a 144% increase in tensile stress compared to a conventional bisphenol A-based epoxy. mdpi.com While not directly involving this compound, these findings support the principle that incorporating such aromatic structures can lead to enhanced polymer performance.
Development of Functional Materials
The development of functional materials, such as those that respond to external stimuli like temperature or light, often relies on the specific chemical functionalities of their constituent molecules. While there is no direct evidence of this compound being used in such materials, the broader class of benzoic acid derivatives has been explored for these applications.
The general structure of this compound does not inherently lend itself to thermo-responsive or photo-responsive behavior. These properties typically arise from specific functional groups or molecular architectures that undergo conformational changes in response to thermal or light stimuli. For example, thermo-responsive polymers often contain groups like N-isopropylacrylamide, while photo-responsive materials frequently incorporate moieties such as azobenzene (B91143).
However, it is conceivable that this compound could be chemically modified to incorporate such functional groups. For instance, it could be derivatized to include a photo-responsive azobenzene unit or a thermo-responsive polymer chain. Such modifications would be necessary to impart these specific functionalities.
Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline and includes specific research findings and data tables for this particular compound.
Contribution to Catalysis Research: 2 Ethyl 4 Methylbenzoic Acid and Its Derivatives
Functionality of Benzoic Acid Derivatives as Catalysts or Ligands
Benzoic acid and its derivatives are versatile compounds in the field of catalysis, functioning either as the catalysts themselves or as ligands that modify the properties of metal catalysts. Their utility stems from the carboxylic acid group, which can coordinate with metal centers, and the tunable electronic and steric properties of the benzene (B151609) ring through substitution.
Investigation of Metal Carboxylates in Homogeneous Catalytic Systems
Metal carboxylates, formed from the reaction of a metal salt with a carboxylic acid, are pivotal in many homogeneous catalytic systems. Benzoic acid derivatives can be used to synthesize a variety of metal carboxylate complexes. These complexes have shown significant catalytic activity in a range of chemical transformations.
Recent research has highlighted the potential of photoinduced ligand-to-metal charge transfer (LMCT) in metal carboxylates for decarboxylative reactions. bohrium.com This process, particularly with earth-abundant metals like cerium, iron, and copper, offers a pathway for mild and selective functionalization of complex molecules. bohrium.com For instance, copper(II) carboxylates can undergo photoinduced LMCT to initiate decarboxylative cross-coupling reactions, as well as fluorination and hydroxylation of benzoic acids. bohrium.com
In the realm of cross-coupling reactions, carboxylic acids can serve as precursors to organometallic reagents. ruhr-uni-bochum.de A notable strategy involves the in-situ generation of carbon nucleophiles from arylcarboxylic acid salts via copper-catalyzed decarboxylation, providing a safer and more convenient route for synthesizing biaryls. ruhr-uni-bochum.de This method has been successfully applied to a range of aromatic carboxylic acids, including those with ortho-substituents. ruhr-uni-bochum.de
Furthermore, palladium(II)-catalyzed C-H functionalization of benzoic acid derivatives has been extensively studied. scispace.comresearchgate.net These reactions often utilize the carboxyl group as a directing group to achieve ortho-selectivity. researchgate.net However, achieving meta-selectivity has been a significant challenge due to the inherent directing nature of the carboxylate group. researchgate.net Recent developments include the use of nitrile-based sulfonamide templates to direct palladium catalysts to the meta-position for olefination and acetoxylation reactions, using molecular oxygen as a green terminal oxidant. scispace.comresearchgate.net
The addition of carboxylic acids to alkynes is another area where metal carboxylates play a crucial role. Ruthenium(IV) complexes have been shown to be effective catalysts for the Markovnikov addition of benzoic acid to terminal alkynes and diynes in aqueous media. mdpi.com For less reactive internal alkynes, a gold-based catalytic system has been developed. mdpi.com
Impact on Catalytic Reaction Kinetics and Selectivity Profiles
The structure of benzoic acid derivatives used as ligands can profoundly influence the kinetics and selectivity of catalytic reactions. The electronic and steric effects of substituents on the benzoic acid ring can modulate the catalyst's activity and the product distribution.
In palladium-catalyzed C-H functionalization, the choice of ligand is critical for controlling regioselectivity. For example, achieving high para-selectivity in the C-H olefination of benzoic acid derivatives has been a challenge due to the competing ortho-directing effect of the carbonyl group. acs.org However, by screening a series of ligands, researchers have been able to significantly enhance the para:other product ratio. acs.org Similarly, in ruthenium-catalyzed meta-C-H alkylation of aromatic carboxylic acids, a bidentate N-ligand was found to increase the electron density at the metal center, enabling the single-electron reduction of alkyl halides. researchgate.net
The solvent system can also work in concert with the catalyst to affect reaction outcomes. In the hydrogenation of benzoic acid, using a binary solvent mixture of 1,4-dioxane (B91453) and water with a 5% Ru/C catalyst resulted in 100% conversion and 86% selectivity to cyclohexane (B81311) carboxylic acid. cabidigitallibrary.orgresearchgate.net The binary solvent was observed to increase selectivity towards cyclohexane carboxylic acid with various ruthenium-based catalysts. cabidigitallibrary.orgresearchgate.net
The nature of the metal and support in heterogeneous catalysis also plays a crucial role. In the hydrodeoxygenation (HDO) of benzoic acid, a model compound for bio-oil, different nickel-based catalysts exhibited varying activities and selectivities. rsc.org A catalyst with a hierarchical porous ZSM-5 support (h-Ni/ZSM-5) showed the highest conversion of benzoic acid. rsc.org Interestingly, a catalyst on a nearly neutral silica (B1680970) support (Ni/SiO₂) produced toluene, while the ZSM-5 supported catalysts yielded benzene and cyclohexane, highlighting the synergy between support acidity and metal sites. rsc.org A kinetic model developed for this system suggested a dual-site adsorption mechanism. rsc.orgrsc.org
Catalytic Transformations Utilizing Benzoic Acid Substrates
Benzoic acid and its derivatives are not only important as ligands but also as substrates in a variety of catalytic transformations, leading to the synthesis of valuable chemicals.
Hydrogenation Reaction Systems
The hydrogenation of benzoic acid and its derivatives is an industrially significant process, for example, in the production of nylon-6. nih.gov This transformation is challenging due to the electron-deficient nature of the aromatic ring and potential catalyst poisoning by the carboxyl group. nih.govnih.gov
Various catalytic systems have been developed to address these challenges. Platinum on titania (Pt/TiO₂) has been reported as a highly effective catalyst for benzoic acid hydrogenation, achieving a record turnover frequency (TOF) under relatively mild conditions. nih.govnih.gov The enhanced activity is attributed to the interaction between electron-deficient Pt sites and the benzoic acid, where the dissociated hydrogen from the carboxyl group participates in the hydrogenation. nih.gov This catalyst also demonstrates a broad substrate scope, effectively hydrogenating various substituted benzoic acids, including p-ethyl benzoic acid. nih.gov
Ruthenium-based catalysts are also widely used. For instance, 5% Ru/C has been shown to be an active catalyst for the hydrogenation of both the aromatic ring and the carboxylic group of benzoic acid. researchgate.net The selectivity of the reaction can be tuned by the choice of catalyst and solvent. For example, while Ru/C can lead to products like cyclohexane carboxylic acid and cyclohexyl methanol, a 5% Pd/C catalyst selectively hydrogenates only the aromatic ring to produce cyclohexane carboxylic acid. researchgate.net The use of a binary solvent system of 1,4-dioxane and water can enhance the selectivity for cyclohexane carboxylic acid with Ru/C catalysts. cabidigitallibrary.orgresearchgate.net
The table below summarizes the performance of different catalysts in the hydrogenation of benzoic acid.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to Cyclohexane Carboxylic Acid (%) | Reference |
| 5% Ru/C | 1,4-dioxane/water (1:1) | 220 | 68.9 | 100 | 86 | cabidigitallibrary.orgresearchgate.netresearchgate.net |
| 5% Pd/C | - | - | - | - | 100 | researchgate.net |
| Pt/TiO₂ | Hexane | 80 | 50 | High | High | nih.govnih.gov |
| 10%Ni/CSC-b | - | 200 | - | 86.2 | 100 | researchgate.net |
Oxidation Processes in Catalysis
The catalytic oxidation of benzoic acid derivatives is a key route to producing valuable chemicals like phenols and other oxygenated compounds.
One of the classic industrial processes is the Dow Phenol (B47542) Process, which involves the oxidation of benzoic acid to phenol. researchgate.net This reaction can be carried out in high-temperature water over various heterogeneous metal oxide catalysts such as NiO, CuO, and MnO₂. researchgate.net Excellent selectivities to phenol (>99%) and good yields (up to 70%) have been achieved. researchgate.net The mechanism is thought to involve a cupric benzoate (B1203000) intermediate, with the rate-determining step being its formation on the catalyst surface. researchgate.net More recently, CeO₂-CuO mixed oxide catalysts have been developed for the decarboxylative oxidation of benzoic acid to phenol. nih.gov Treating the catalyst with CO₂ can mediate the basic sites and increase the selectivity to phenol. nih.gov
The selective oxidation of alkylaromatics, such as ethylbenzene (B125841), can lead to the formation of the corresponding benzoic acids. For instance, the oxidation of ethylbenzene can produce acetophenone, benzaldehyde, and ultimately benzoic acid. researchgate.net Gold nanoparticles supported on zinc oxide have been shown to catalyze the oxidation of ethylbenzene with high selectivity towards acetophenone, but also producing some benzoic acid. nih.gov Cobalt-based catalysts embedded in nitrogen-doped carbon nanotubes (Co@N/Co-CNTs) have demonstrated outstanding performance in the aerobic oxidation of xylenes (B1142099) to toluic acid derivatives, which are isomers of methylbenzoic acid. rsc.org
The table below presents data on the catalytic oxidation of benzoic acid.
| Catalyst | Substrate | Oxidant | Product | Selectivity (%) | Reference |
| CuO-based | Benzoic Acid | - | Phenol | - | researchgate.netnih.gov |
| CeO₂-5CuO-CO₂ | Benzoic Acid | - | Phenol | High | nih.gov |
| Au/ZnO | Ethylbenzene | tert-butyl hydroperoxide | Benzoic Acid | Moderate | nih.gov |
Dehydration Reactions (e.g., to Form Anthraquinone (B42736) Derivatives)
The intramolecular dehydration of 2-aroylbenzoic acids is a crucial step in the synthesis of anthraquinone and its derivatives. 2-Ethylanthraquinone (B47962), an important intermediate in the production of hydrogen peroxide, is synthesized via the dehydration of 2-(4'-ethylbenzoyl)benzoic acid. researchgate.netwikipedia.org
Traditionally, this cyclization is catalyzed by concentrated sulfuric acid or oleum, which poses significant environmental and safety concerns. researchgate.netrsc.org Consequently, there has been a strong research focus on developing solid acid catalysts as environmentally benign alternatives. H-beta zeolite has emerged as a promising catalyst due to its specific pore structure and high density of acid sites. researchgate.netresearchgate.net
Research has shown that modifying H-beta zeolite can significantly enhance its catalytic performance. Treatment with dilute nitric acid or oxalic acid can adjust the acidity of the zeolite, leading to high conversion of 2-(4'-ethylbenzoyl)benzoic acid and excellent selectivity to 2-ethylanthraquinone. researchgate.net One study reported a 96.7% conversion and 99.6% selectivity using an H-beta zeolite catalyst modified with dilute HNO₃ solution. researchgate.net The modification process can remove extra-framework aluminum, strengthen the Brønsted acid sites within the zeolite micropores, and improve the mesopore network, which alleviates diffusion constraints for the bulky reactant molecule. rsc.org
A one-pot synthesis of 2-ethylanthraquinone from phthalic anhydride (B1165640) and ethylbenzene has also been developed using a Sc-modified Hβ catalyst, which combines the initial acylation and subsequent dehydration steps. chemicalbook.com
The table below shows the results for the dehydration of 2-(4'-ethylbenzoyl)benzoic acid (BE acid) to 2-ethylanthraquinone (2-EAQ).
| Catalyst | Conversion of BE acid (%) | Selectivity to 2-EAQ (%) | Reference |
| H-beta zeolite (modified with dilute HNO₃) | 96.7 | 99.6 | researchgate.net |
| H-beta zeolite (modified with oxalic acid) | - | Tripled | researchgate.net |
| Nano-sized H-Beta (treated with 0.3 M HNO₃) | 99 | 89 | rsc.org |
Mechanistic Studies of Carbon-Carbon Bond Forming Catalytic Reactions
The study of reaction mechanisms is fundamental to advancing the field of catalysis, providing insights that enable the optimization of existing processes and the development of new synthetic methodologies. In the context of carbon-carbon bond formation, benzoic acid derivatives, including 2-Ethyl-4-methylbenzoic acid, serve as important substrates where the carboxylic acid functionality can act as a directing group, facilitating the selective activation of otherwise inert C-H bonds. While specific mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available research, the general principles of palladium-catalyzed C-H functionalization of substituted benzoic acids are well-established and provide a strong framework for understanding its reactivity. nih.govnih.govrsc.orgru.nlchemrxiv.orgscispace.comresearchgate.netresearchgate.netrsc.orgnih.govrsc.orgrsc.orgacs.org
Palladium-catalyzed reactions, such as olefination and arylation, are powerful tools for forming new C-C bonds. nih.govrsc.org In these transformations, the carboxylic acid group of a benzoic acid derivative can coordinate to the palladium catalyst, positioning it in proximity to an ortho C-H bond. This directed C-H activation leads to the formation of a palladacycle intermediate, a key step in the catalytic cycle. acs.org The general mechanism for such a reaction, for instance, a Pd(II)-catalyzed olefination, can be described as follows:
Olefin Insertion: The coordinated olefin then inserts into the Pd-C bond of the palladacycle. This migratory insertion step forms a new carbon-carbon bond and results in a seven-membered palladacycle.
β-Hydride Elimination: Subsequent β-hydride elimination from the alkyl-palladium intermediate releases the olefinated product and generates a palladium-hydride species. nih.gov
Regeneration of the Catalyst: The active Pd(II) catalyst is regenerated from the palladium-hydride species in the presence of an oxidant, completing the catalytic cycle. nih.gov
Kinetic studies and the analysis of kinetic isotope effects (KIE) have been instrumental in elucidating these mechanisms. rsc.org For instance, a significant KIE value when a C-H bond is replaced by a C-D bond indicates that C-H bond cleavage is involved in the rate-determining step. rsc.org Furthermore, the isolation and characterization of palladium intermediates, such as palladacycles, have provided direct evidence for the proposed catalytic pathways. nih.govru.nl
It is important to note that the specific ligands, oxidants, and reaction conditions can influence the efficiency and selectivity of these transformations. rsc.orgru.nl For example, the use of specific S,O-ligands has been shown to accelerate the reaction by promoting the formation of more reactive cationic palladium species. rsc.org
Rational Design and Optimization of Catalytic Systems
The rational design of catalysts is a cornerstone of modern chemical research, aiming to develop more efficient, selective, and sustainable chemical processes. For reactions involving benzoic acid derivatives, such as the intramolecular cyclization of 2-(4′-ethylbenzoyl)benzoic acid to form 2-ethylanthraquinone, the focus has been on replacing traditional homogeneous acid catalysts with environmentally benign solid acid catalysts. proquest.comzhangqiaokeyan.comresearchgate.netresearchgate.netacs.orgresearchgate.netrsc.orgrsc.org
Exploration of Solid Acid Catalysts (e.g., Zeolites) for Organic Transformations
Solid acid catalysts, particularly zeolites, have emerged as promising alternatives to conventional liquid acids like concentrated sulfuric acid in various organic transformations. proquest.comresearchgate.netrsc.org Zeolites are crystalline aluminosilicates with a well-defined microporous structure, offering shape selectivity and the potential for catalyst recovery and reuse. mdpi.com
In the context of reactions involving derivatives of this compound, H-Beta zeolite has been extensively studied as a catalyst for the intramolecular dehydration (a cyclization reaction forming a C-C bond) of 2-(4′-ethylbenzoyl)benzoic acid to produce the industrially significant compound 2-ethylanthraquinone. proquest.comresearchgate.netresearchgate.netrsc.org This reaction traditionally utilizes stoichiometric amounts of strong acids, leading to significant waste generation. rsc.org The use of H-Beta zeolite offers a greener alternative, minimizing environmental impact. proquest.comresearchgate.net
Research has demonstrated that H-Beta zeolite can effectively catalyze this cyclization, with studies focusing on optimizing the reaction conditions to maximize the yield and selectivity towards the desired product. proquest.comresearchgate.net The catalytic performance is closely linked to the physicochemical properties of the zeolite, such as its acidity and porous structure.
Tailoring Catalyst Acidity and Porosity for Enhanced Performance
The catalytic activity and selectivity of zeolites are strongly dependent on their acidic properties, including the type (Brønsted or Lewis), strength, and density of acid sites, as well as their porous structure which can impose diffusion limitations. rsc.orgmdpi.comrsc.org Consequently, significant research has been dedicated to tailoring these properties to enhance catalyst performance in specific reactions.
For the dehydration of 2-(4′-ethylbenzoyl)benzoic acid, modifications of H-Beta zeolite have been shown to significantly improve its catalytic efficacy. One effective strategy is dealumination, which involves the removal of aluminum atoms from the zeolite framework. This can be achieved by treating the zeolite with acids, such as nitric acid or oxalic acid. acs.orgrsc.orgrsc.org Mild treatment with nitric acid has been found to selectively remove extra-framework aluminum species and aluminum from the external surface of the zeolite crystals. rsc.org This modification has a dual benefit: it strengthens the Brønsted acidity within the micropores, which is crucial for the intramolecular dehydration, and it can also create a network of mesopores, thereby reducing diffusion constraints for the bulky reactant and product molecules. rsc.orgrsc.org
Another approach to modify the acidity of H-Beta zeolite is through treatment with boric acid. This method was found to increase the total acid content, with a majority of Lewis acid sites, which were beneficial for the dehydration reaction. rsc.org The table below summarizes the effect of different modifications on the catalytic performance of H-Beta zeolite in the dehydration of 2-(4′-ethylbenzoyl)benzoic acid.
| Catalyst Modification | Reactant Conversion (%) | Product Selectivity (%) | Key Findings | Reference |
| Untreated H-Beta | Moderate | Moderate | Baseline performance, limitations in activity and selectivity. | researchgate.net |
| Dilute HNO₃ Treatment | 99 | 89 | Increased Brønsted acidity and mesoporosity, leading to enhanced activity and selectivity. | rsc.orgrsc.org |
| Oxalic Acid Treatment | Significantly Increased | Tripled | Dealumination leads to enhanced catalytic performance. | acs.org |
| Boric Acid Modification | 44.59 | 77.56 | Increased total acidity, with a prevalence of beneficial Lewis acid sites. | rsc.org |
This table is generated based on data reported in the cited literature and is for illustrative purposes. Direct comparison of absolute values should be made with caution due to variations in reaction conditions across different studies.
Strategies for Catalyst Reusability and Regeneration
A key advantage of heterogeneous catalysts like zeolites is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable industrial processes. mdpi.com The stability and regenerability of H-Beta zeolite catalysts have been investigated for the synthesis of 2-ethylanthraquinone.
Studies have shown that the H-Beta zeolite catalyst can be successfully regenerated and reused for multiple reaction cycles without a significant loss of activity and selectivity. rsc.orgrsc.org A common regeneration procedure involves washing the used catalyst to remove adsorbed organic species, followed by calcination in air at elevated temperatures. rsc.org This process effectively burns off any coke deposits that may have formed on the catalyst surface and within its pores during the reaction, restoring its catalytic activity. For instance, a nano-sized H-Beta zeolite treated with mild nitric acid demonstrated excellent reusability for at least seven cycles after regeneration by calcination in air. rsc.orgrsc.org
The ability to effectively regenerate and reuse the solid acid catalyst is a significant advancement over the single-use, corrosive, and waste-generating liquid acid catalysts traditionally employed in such transformations. This highlights the practical potential of rationally designed heterogeneous catalytic systems in green chemistry and sustainable industrial manufacturing.
Q & A
Q. What statistical approaches are suitable for analyzing structure-property relationships in substituted benzoic acids?
- Methodology : Apply multivariate regression or PCA to datasets (e.g., pKa, logP, spectral shifts). Use clustering algorithms to group compounds with similar substituent effects, ensuring outlier detection via residual analysis .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
